Cas no 1289015-47-9 (4-Bromo-3-(methylsulfanyl)benzaldehyde)
4-Bromo-3-(methylsulfanyl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(methylsulfanyl)benzaldehyde
- Benzaldehyde, 4-bromo-3-(methylthio)-
- 4-Bromo-3-(methylthio)benzaldehyde
- 4-bromo-3-methylsulfanylbenzaldehyde
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- MDL: MFCD29122065
- Inchi: 1S/C8H7BrOS/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
- InChI Key: CHTLWFRMPJPUFW-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=O)C=C1SC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 140
- XLogP3: 2.6
- Topological Polar Surface Area: 42.4
4-Bromo-3-(methylsulfanyl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB518018-500 mg |
4-Bromo-3-(methylsulfanyl)benzaldehyde |
1289015-47-9 | 500MG |
€678.00 | 2023-04-17 | ||
| abcr | AB518018-1 g |
4-Bromo-3-(methylsulfanyl)benzaldehyde |
1289015-47-9 | 1g |
€929.30 | 2023-04-17 | ||
| abcr | AB518018-500mg |
4-Bromo-3-(methylsulfanyl)benzaldehyde; . |
1289015-47-9 | 500mg |
€813.30 | 2025-04-21 | ||
| abcr | AB518018-1g |
4-Bromo-3-(methylsulfanyl)benzaldehyde; . |
1289015-47-9 | 1g |
€1117.90 | 2025-04-21 | ||
| Aaron | AR01R0MX-250mg |
Benzaldehyde, 4-bromo-3-(methylthio)- |
1289015-47-9 | 95% | 250mg |
$782.00 | 2025-02-12 | |
| Aaron | AR01R0MX-500mg |
Benzaldehyde, 4-bromo-3-(methylthio)- |
1289015-47-9 | 95% | 500mg |
$888.00 | 2025-02-12 | |
| abcr | AB518018-250mg |
4-Bromo-3-(methylsulfanyl)benzaldehyde; . |
1289015-47-9 | 250mg |
€586.00 | 2025-04-21 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264198-500mg |
4-Bromo-3-(methylsulfanyl)benzaldehyde |
1289015-47-9 | 98% | 500mg |
¥5843.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1264198-1g |
4-Bromo-3-(methylsulfanyl)benzaldehyde |
1289015-47-9 | 98% | 1g |
¥7186.00 | 2024-08-09 |
4-Bromo-3-(methylsulfanyl)benzaldehyde Suppliers
4-Bromo-3-(methylsulfanyl)benzaldehyde Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 4-Bromo-3-(methylsulfanyl)benzaldehyde
4-Bromo-3-(methylsulfanyl)benzaldehyde (CAS No. 1289015-47-9): A Comprehensive Overview
4-Bromo-3-(methylsulfanyl)benzaldehyde, also known by its CAS registry number 1289015-47-9, is a versatile organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a bromine atom at the para position and a methylsulfanyl group at the meta position relative to the aldehyde functional group. The combination of these substituents imparts distinctive chemical and physical properties, making it a valuable compound for various applications.
The synthesis of 4-Bromo-3-(methylsulfanyl)benzaldehyde typically involves multi-step organic reactions, often starting from readily available aromatic aldehydes. Researchers have explored various methodologies to optimize the synthesis process, ensuring high yields and purity. Recent advancements in catalytic systems and green chemistry have further enhanced the efficiency of these reactions, aligning with the growing demand for sustainable chemical practices.
One of the most notable applications of this compound is in the field of drug discovery. The presence of an aldehyde group provides a reactive site for further functionalization, enabling the creation of bioactive molecules with potential therapeutic applications. For instance, studies have shown that derivatives of 4-Bromo-3-(methylsulfanyl)benzaldehyde exhibit promising anti-inflammatory and antioxidant properties, making them candidates for novel drug development.
In addition to its role in pharmacology, 4-Bromo-3-(methylsulfanyl)benzaldehyde has found utility in materials science. Its ability to form stable coordination complexes with metal ions has led to its use in the synthesis of metalloorganic frameworks (MOFs) and other advanced materials. These materials hold potential applications in catalysis, gas storage, and sensing technologies.
The physical properties of this compound are also worth noting. It has a melting point of approximately 120°C and is sparingly soluble in water but readily soluble in organic solvents such as dichloromethane and ethyl acetate. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Recent research has focused on understanding the electrochemical behavior of 4-Bromo-3-(methylsulfanyl)benzaldehyde. Studies have revealed that its electron-withdrawing groups significantly influence its redox properties, making it a potential candidate for use in electrochemical sensors and energy storage devices.
In terms of safety considerations, while this compound is not classified as a hazardous material under normal handling conditions, it is advisable to follow standard laboratory safety protocols when working with it. Proper ventilation and personal protective equipment should be used to minimize exposure risks.
The availability of this compound from reputable chemical suppliers ensures that researchers can easily access it for their studies. Its widespread use across diverse scientific disciplines underscores its importance as a key building block in modern chemistry.
In conclusion, 4-Bromo-3-(methylsulfanyl)benzaldehyde (CAS No. 1289015-47-9) is a multifaceted compound with applications spanning drug discovery, materials science, and electrochemistry. Its unique structure and versatile reactivity continue to drive innovative research, solidifying its position as an essential molecule in contemporary chemical research.
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